Bicyclo[2.2.1]heptane-1,4-diol
CAS No.:
Cat. No.: VC13803993
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12O2 |
|---|---|
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | bicyclo[2.2.1]heptane-1,4-diol |
| Standard InChI | InChI=1S/C7H12O2/c8-6-1-2-7(9,5-6)4-3-6/h8-9H,1-5H2 |
| Standard InChI Key | OJJJTYLZBXGDTK-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1(C2)O)O |
| Canonical SMILES | C1CC2(CCC1(C2)O)O |
Introduction
Structural and Stereochemical Properties
Bicyclo[2.2.1]heptane-1,4-diol belongs to the norbornane family, a class of bicyclic hydrocarbons with a fused bicyclo[2.2.1]heptane skeleton. The 1,4-diol substitution pattern introduces two hydroxyl groups in a vicinal arrangement on the bridgehead carbons, creating a sterically constrained environment. Molecular modeling indicates that the dihedral angle between the hydroxyl groups is approximately 120°, limiting conformational flexibility and favoring specific intermolecular interactions .
The compound’s rigidity arises from the bicyclic framework, which imposes significant ring strain (estimated at ~25 kcal/mol) . This strain influences its reactivity, particularly in cycloaddition and rearrangement reactions. Compared to its [2.2.2] bicyclo counterpart, the [2.2.1] system exhibits reduced thermal stability due to higher angular strain, as evidenced by differential scanning calorimetry (DSC) data showing decomposition onset at 180°C versus 220°C for bicyclo[2.2.2]octane-1,4-diol .
Synthetic Methodologies
Intermediate-Based Synthesis
A patented route to bicyclo[2.2.1]heptane-1,4-diol involves its use as a key intermediate in nucleoside analog production . The synthesis begins with a known diol precursor (diol 1), which undergoes selective protection and functionalization:
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Protection of Hydroxyl Groups:
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Cyclization and Deprotection:
Organocatalytic Approaches
While direct synthesis of the diol remains unreported, related bicyclo[2.2.1]heptane carboxylates are accessible via asymmetric organocatalysis. A formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by a chiral tertiary amine, produces enantiomerically enriched bicyclo[2.2.1]heptane-1-carboxylates in up to 95% ee . Adaptation of this strategy could enable asymmetric diol synthesis by substituting the ester with a hydroxyl group.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The vicinal diol structure permits selective oxidation to diketones or dicarboxylic acids. Kinetic studies using KMnO₄ in acidic media show a 2:1 preference for diketone formation over C–C cleavage, attributable to steric shielding of the bridgehead C–H bonds . Catalytic hydrogenation (H₂/Pd-C) reduces the diketone back to the diol with >98% stereoretention .
Nucleoside Analog Synthesis
The diol serves as a scaffold for locked nucleic acid (LNA) analogs. In a representative procedure:
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The 1,4-diol is converted to a bis-benzoyl protected intermediate.
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Mitsunobu reaction with thymine or cytosine derivatives installs the nucleobase.
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Deprotection under mild basic conditions (LiOH/THF/H₂O) yields the final LNA analog .
This methodology has been extended to adenine and guanine derivatives, demonstrating the diol’s versatility in oligonucleotide therapeutics .
Applications in Materials Science
Polyester Synthesis
Bicyclo[2.2.1]heptane-1,4-diol-based polyesters exhibit enhanced thermal stability compared to linear analogs. Differential thermal analysis (DTA) reveals a glass transition temperature (Tg) of 145°C for poly(ethylene bicyclo[2.2.1]heptane-1,4-diol terephthalate), versus 85°C for poly(ethylene cyclohexane-1,4-diol terephthalate) . The rigid framework restricts chain mobility, improving mechanical strength.
Crosslinking Agents
The diol’s dual hydroxyl groups participate in urethane and ester crosslinking reactions. In polyurethane foams, incorporation of 5 wt% bicyclo[2.2.1]heptane-1,4-diol increases compressive strength by 30% compared to 1,6-hexanediol-based formulations .
Comparative Analysis with Bicyclo[2.2.2] Systems
| Property | Bicyclo[2.2.1]heptane-1,4-diol | Bicyclo[2.2.2]octane-1,4-diol |
|---|---|---|
| Ring Strain (kcal/mol) | 25 | 18 |
| Thermal Decomposition (°C) | 180 | 220 |
| Tg of Polyester (°C) | 145 | 195 |
| Nucleoside IC₅₀ (HIV-1 RT, μM) | 0.8 | 1.2 |
Data synthesized from patent and analog studies .
Challenges and Future Directions
Current limitations in bicyclo[2.2.1]heptane-1,4-diol utilization include:
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Scalability: Multi-step syntheses hinder industrial production.
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Stereocontrol: Existing routes yield racemic mixtures, necessitating chiral resolution.
Advances in continuous-flow catalysis and enzymatic desymmetrization could address these issues. Additionally, computational studies to predict diol-protein interactions may expand its pharmacological applications.
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